HYDROQUININE
Overview
Description
Hydroquinidine is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart. It is a d-rotatory alkaloid derived from cinchona bark and is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule . Hydroquinidine is used in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm .
Preparation Methods
Hydroquinidine can be synthesized from quinidine through a hydrogenation process. The synthetic route involves the reduction of quinidine using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature of around 50°C and a pressure of 1-2 atmospheres . Industrial production methods involve the extraction of hydroquinidine from cinchona bark, followed by purification processes such as crystallization and chromatography .
Chemical Reactions Analysis
Hydroquinidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. For example, hydroquinidine can be oxidized to form quinidine using oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hydroquinidine has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand in asymmetric synthesis reactions. In biology, hydroquinidine is used to study ion channel function and regulation. In medicine, it is used to treat arrhythmias and has shown potential as an anti-cancer agent . Hydroquinidine has also been investigated for its use in treating malaria .
Mechanism of Action
Hydroquinidine exerts its effects by blocking the fast inward sodium current (INa) in cardiac cells. This action prolongs the action potential duration and the QT interval, which helps to maintain a normal sinus rhythm and prevent abnormal heart rhythms . Hydroquinidine also affects potassium channels, which further contributes to its antiarrhythmic properties .
Comparison with Similar Compounds
Hydroquinidine is similar to other cinchona alkaloids such as quinidine and quinine. it is unique in its specific rotation and its ability to block both sodium and potassium channels. Other similar compounds include dihydroquinidine and quinine . Hydroquinidine’s unique combination of properties makes it particularly effective as an antiarrhythmic agent and a potential anti-cancer agent .
Properties
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOQGZACKSYWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00903284 | |
Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Hydroquinine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21019 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
522-66-7, 1076202-13-5, 1435-55-8 | |
Record name | Dihydroquinine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00903284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroquinine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Hydroquinidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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